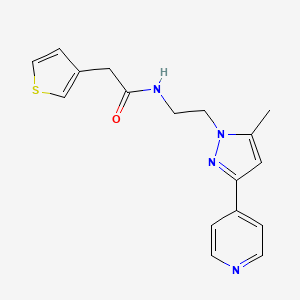

N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide

Description

The compound N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide (CAS: 2034622-54-1) is a heterocyclic acetamide derivative with a molecular formula of C₁₇H₁₈N₄OS and a molecular weight of 326.42 g/mol . Its structure features:

- A 5-methyl-3-(pyridin-4-yl)-1H-pyrazole core linked via an ethyl chain to an acetamide group.

- A thiophen-3-yl substituent on the acetamide moiety.

Properties

IUPAC Name |

N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS/c1-13-10-16(15-2-5-18-6-3-15)20-21(13)8-7-19-17(22)11-14-4-9-23-12-14/h2-6,9-10,12H,7-8,11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCZYAFTRQBCDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)CC2=CSC=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common approach is as follows:

Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting 4-pyridinecarboxaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base such as potassium carbonate.

Alkylation: The next step involves the alkylation of the pyrazole ring. This is done by reacting the pyrazole derivative with 2-bromoethylamine hydrobromide to introduce the ethylamine side chain.

Acylation: The final step is the acylation of the amine group with 3-thiophenylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole and thiophene rings.

Reduction: Reduced derivatives with hydrogenated rings.

Substitution: Substituted derivatives with various functional groups attached to the pyridine or thiophene rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. It has shown significant cytotoxic effects on prostate cancer cells, such as LNCaP and PC-3, with an IC50 value around 15 µM for LNCaP cells, indicating a promising therapeutic index for further development. The mechanism involves the inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways .

Case Study Example:

A study evaluated the compound's impact on prostate cancer cell lines, demonstrating a dose-dependent reduction in cell viability comparable to established chemotherapeutic agents like enzalutamide.

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : Achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

- Introduction of the Pyridine Ring : The pyrazole derivative is reacted with a pyridine derivative through coupling reactions.

- Formation of the Thiophene Ring : Involves cyclization with appropriate thiophene derivatives.

- Final Coupling : Intermediate compounds are coupled under suitable conditions to yield the final product .

Infectious Diseases

The compound's unique structure may confer antimicrobial properties, making it a candidate for further exploration in treating bacterial infections. Preliminary studies suggest it exhibits moderate antibacterial activity against certain strains .

Mechanism of Action

The mechanism of action of N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their differences:

Key Observations:

- Electron-Deficient vs. Electron-Rich Substituents: The target compound’s thiophen-3-yl group provides electron-rich aromaticity, contrasting with analogs featuring electron-withdrawing groups (e.g., CF₃ in or cyano in ). This may alter binding affinity in redox-sensitive biological targets.

- Heterocycle Diversity: Pyridine (target) vs. quinoline (e.g., ) substituents may influence solubility and π-π stacking interactions with aromatic residues in enzymes.

Biological Activity

N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a compound that has attracted attention due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 373.42 g/mol. The compound contains a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

1. Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory properties. For example, related pyrazole derivatives have demonstrated the ability to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory processes. In studies, some derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM, indicating strong anti-inflammatory potential .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in the compound enhances its antimicrobial activity, making it a candidate for further exploration in treating bacterial infections .

3. Anticancer Potential

The anticancer activity of pyrazole derivatives is well-documented. Studies have shown that certain analogs can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, compounds similar to this compound were tested against various cancer cell lines, showcasing promising results in reducing cell viability .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory prostaglandins.

- Modulation of Signaling Pathways : These compounds may interfere with signaling pathways involved in inflammation and cancer progression, such as the NF-kB pathway.

- DNA Interaction : Some studies suggest that pyrazole compounds can intercalate into DNA, disrupting replication and transcription processes in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazole derivatives:

Q & A

What are the optimal synthetic routes for N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide, and how do reaction conditions influence yield?

Basic Research Question

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization. Key steps include:

- Pyrazole ring formation : Condensation of hydrazine derivatives with β-keto esters or nitriles under reflux conditions (e.g., ethanol, 80–100°C) .

- Thioacetamide linkage : Nucleophilic substitution between a thiol intermediate and chloroacetonitrile in alkaline media (NaOH, 50–60°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Critical Parameters : - Temperature : Excess heat during pyrazole formation can lead to side products (e.g., triazole byproducts) .

- pH : Alkaline conditions (pH 9–10) are essential for thioether bond stability .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require post-reaction solvent swaps .

Which spectroscopic techniques are critical for confirming the structure of this compound, and how should conflicting data be resolved?

Basic Research Question

Methodological Answer:

- 1H/13C NMR : Assign peaks for pyrazole protons (δ 6.5–7.5 ppm), thiophene protons (δ 7.2–7.8 ppm), and acetamide carbonyl (δ ~170 ppm). Discrepancies in integration ratios may indicate incomplete purification .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and pyrazole/pyridine C=N stretches (~1550–1600 cm⁻¹) .

- LC-MS : Monitor molecular ion [M+H]+ (e.g., m/z ~420 for C19H20N4OS) and fragment ions (e.g., loss of thiophene moiety, m/z ~300) .

Resolving Conflicts : - Repeat under standardized conditions : Ensure solvent deuteriation (e.g., DMSO-d6 vs. CDCl3) does not obscure key peaks .

- Cross-validate with elemental analysis : Carbon/nitrogen percentages should align with theoretical values (±0.3%) .

How can computational methods predict the biological activity of this compound, and what validation experiments are needed?

Advanced Research Question

Methodological Answer:

- PASS Prediction : Use software like PASS Online to identify potential targets (e.g., kinase inhibition, GPCR modulation) based on structural analogs .

- Molecular Docking : Simulate binding to targets like COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17) using AutoDock Vina. Prioritize binding poses with ΔG ≤ −8 kcal/mol .

Validation Experiments : - In vitro enzyme assays : Measure IC50 against recombinant kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ kits .

- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., NCI-H460) via MTT assay, comparing results to docking predictions .

What strategies are effective in analyzing contradictory biological activity data across different studies?

Advanced Research Question

Methodological Answer:

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours) .

- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed acetamide) that may explain reduced activity in certain conditions .

- Species-specific effects : Compare human vs. murine cell lines (e.g., HepG2 vs. 3T3) to assess translatability .

How can the solubility and stability of this compound be optimized for in vitro assays?

Advanced Research Question

Methodological Answer:

- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) to enhance aqueous solubility while minimizing cytotoxicity (<0.1% DMSO final) .

- pH adjustment : Buffered solutions (pH 7.4 PBS) prevent acetamide hydrolysis .

- Lyophilization : Prepare stable lyophilized powders with mannitol (1:5 w/w) for long-term storage .

What are the key considerations for designing SAR studies on analogs of this compound?

Advanced Research Question

Methodological Answer:

- Core modifications : Replace pyridin-4-yl with pyridin-3-yl to assess steric effects on target binding .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3) on the thiophene ring to modulate logP and membrane permeability .

- Bioisosteric swaps : Substitute thioacetamide with sulfonamide to evaluate metabolic stability .

How can reaction byproducts be identified and minimized during scale-up synthesis?

Advanced Research Question

Methodological Answer:

- HPLC-MS monitoring : Track intermediates and byproducts (e.g., dimerized pyrazole at m/z ~800) .

- DoE optimization : Use a central composite design to model interactions between temperature, solvent volume, and catalyst loading (e.g., 10–20 mol% K2CO3) .

- Flow chemistry : Implement continuous-flow reactors to reduce residence time and suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.